Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate

Description

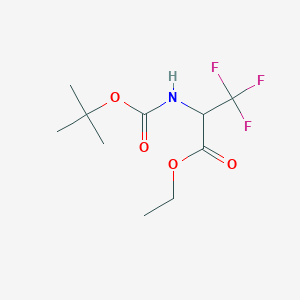

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a fluorinated amino acid ester featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino position. This compound is structurally characterized by a trifluoromethyl group at the β-carbon, which imparts significant electron-withdrawing effects, influencing its reactivity and stability. For instance, Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS: 193140-71-5) shares the core trifluoropropanoate backbone but lacks the Boc protection . The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions .

The compound’s primary applications lie in enantioselective biocatalytic N–H bond insertion reactions. For example, ethyl 2-diazo-3,3,3-trifluoropropanoate (a related diazo precursor) has been used in myoglobin-catalyzed reactions to synthesize α-trifluoromethyl amines, though yields and enantioselectivity vary depending on the catalyst and conditions . The Boc-protected derivative likely serves as a stable intermediate in such syntheses, facilitating downstream functionalization.

Properties

Molecular Formula |

C10H16F3NO4 |

|---|---|

Molecular Weight |

271.23 g/mol |

IUPAC Name |

ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16) |

InChI Key |

WJWGBYRWZJCCBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butoxycarbonyl-protected amines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like tetrahydrofuran or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium carbonate.

Acids: Trifluoroacetic acid, hydrochloric acid.

Solvents: Tetrahydrofuran, acetonitrile, methanol.

Major Products:

Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.

Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate exhibits various biological activities that make it a candidate for drug development:

-

Anticancer Activity :

- Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of trifluoropropanoates can exhibit significant antitumor activity against various cancer cell lines, including those resistant to conventional therapies .

- Enzyme Inhibition :

-

Immunomodulatory Effects :

- Preliminary studies suggest that this compound could modulate immune responses, potentially enhancing the efficacy of immunotherapies.

Applications in Research

The compound's unique structure allows it to be utilized in various research applications:

-

Drug Development :

- This compound can serve as a lead compound for developing new anticancer drugs. Its ability to inhibit tumor growth and modulate immune responses makes it a valuable candidate for further investigation.

-

Synthetic Chemistry :

- The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amino groups during multi-step reactions. This application is crucial in developing more complex molecules that may have therapeutic potential.

Case Studies

-

Case Study: Anticancer Efficacy :

- A study conducted by the National Cancer Institute evaluated the anticancer activity of various trifluoropropanoate derivatives. Results indicated that compounds with structural similarities to this compound exhibited substantial growth inhibition across multiple cancer cell lines, suggesting a pathway for further development .

- Case Study: Enzyme Interaction :

Mechanism of Action

The mechanism of action of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate primarily involves its role as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride

- Structure: Lacks the Boc group; the amino group is protonated as a hydrochloride salt.

- Molecular Formula: C₅H₈NO₂F₃·HCl .

- Molecular Weight : 207.58 g/mol .

- Reactivity: The unprotected amino group allows direct participation in reactions, but the hydrochloride salt requires neutralization for further derivatization.

- Applications: Used as a building block for fluorinated amino acids and peptides, though its instability in basic conditions limits its utility in multi-step syntheses .

Ethyl Trifluoropyruvate (Ethyl 3,3,3-Trifluoro-2-oxopropanoate)

- Structure: Features an α-keto group instead of the Boc-amino group.

- Molecular Formula : C₅H₅F₃O₃ .

- Molecular Weight : 170.09 g/mol .

- Reactivity: The keto group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in aldol condensations or enolate formations).

- Applications : Serves as a precursor for trifluoromethyl-containing heterocycles and pharmaceuticals .

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-trifluoropropanoate

- Structure : Contains a diethoxyphosphoryloxy group at the α-position.

- Molecular Formula : C₉H₁₆F₃O₆P .

- Molecular Weight : 308.19 g/mol .

- Reactivity : The phosphoryloxy group acts as a leaving group, enabling nucleophilic substitution reactions.

- Applications: Potential use in Horner-Wadsworth-Emmons reactions or as a phosphorylated intermediate in medicinal chemistry .

Ethyl 2-Amino-2-cyclopropyl/cyclobutyl-3,3,3-trifluoropropanoate Derivatives

- Structure: Cyclopropane or cyclobutane rings substituents on the amino group.

- Molecular Formula: C₈H₁₂F₃NO₂ (cyclopropyl derivative) .

- Reactivity : Steric hindrance from the cyclic substituents may reduce reaction rates but enhance enantioselectivity in asymmetric syntheses.

- Applications : Explored as scaffolds for bioactive molecules due to their rigid structures .

Comparative Data Table

Key Research Findings

In contrast, ethyl trifluoropyruvate’s α-keto group enables efficient participation in non-enzymatic condensations .

Stability : The Boc group enhances stability during storage and handling compared to the hydrochloride salt, which is hygroscopic and requires anhydrous conditions .

Synthetic Flexibility : Phosphorylated derivatives (e.g., ) offer versatility in nucleophilic substitutions, whereas cyclopropane/cyclobutane-substituted analogs provide steric control in asymmetric syntheses .

Biological Activity

Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a trifluoropropanoate moiety that contributes to its unique biological interactions.

Mechanisms of Biological Activity

- Synthesis of CF3-bearing Amino Acids : This compound serves as a precursor for the synthesis of trifluoromethyl-substituted amino acids, which are important in drug design and development due to their enhanced metabolic stability and bioactivity .

- Potential Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating the activity of certain enzymes involved in inflammatory pathways. For instance, inhibitors targeting hematopoietic prostaglandin D synthase (H-PGDS) have been linked to reduced inflammation in various models .

- TLR7/8 Antagonism : There is emerging evidence suggesting that derivatives of this compound may act as antagonists for Toll-like receptors (TLR7/8), which play a crucial role in immune response modulation. This action could be beneficial in treating autoimmune disorders such as systemic lupus erythematosus .

Biological Activity Data

| Activity | Mechanism | Reference |

|---|---|---|

| Synthesis of Amino Acids | Precursor for CF3-bearing amino acids | |

| Anti-inflammatory | Inhibition of H-PGDS activity | |

| TLR7/8 Antagonism | Modulation of immune response |

Case Studies and Research Findings

- Synthesis Pathways : A study demonstrated new synthetic pathways for producing CF3-bearing amino acids from this compound. These amino acids showed promising biological activities in preliminary assays .

- In Vivo Studies : In animal models, compounds derived from this structure exhibited significant reductions in inflammatory markers when administered at varying dosages. For example, a study reported that doses as low as 10 mg/kg resulted in measurable decreases in pro-inflammatory cytokines .

- Pharmacological Applications : The potential application of this compound as a therapeutic agent for autoimmune diseases was highlighted in research focusing on TLR7/8 antagonists. These findings suggest that further exploration into its pharmacodynamics and therapeutic index is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.